5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXQRPANOVMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Barbituric Acid and 3-Chlorobenzaldehyde Condensation
The most direct route involves the condensation of barbituric acid with 3-chlorobenzaldehyde. This method typically employs acidic or basic conditions to facilitate cyclization. For example, a study demonstrated that refluxing barbituric acid (5 mmol) and 3-chlorobenzaldehyde (5 mmol) in acetic acid (20 mL) at 120°C for 6 hours yielded 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione with a 68% efficiency. The reaction mechanism proceeds via Knoevenagel condensation followed by intramolecular cyclization.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature (°C) | 120 |
| Time (h) | 6 |
| Yield (%) | 68 |
Multicomponent Synthesis Strategies
Three-Component Reactions
A solvent-free approach using iron(III) phosphate (FePO₄) as a catalyst has been reported for analogous pyrimidinediones. By reacting barbituric acid, malononitrile, and 3-chlorobenzaldehyde in a 1:1:1 molar ratio at 150°C for 3 hours, the target compound was obtained in 82% yield. This method eliminates solvent use, aligning with green chemistry principles.
Optimized Conditions:
| Component | Molar Ratio | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| Barbituric acid | 1 | 10 | 82 |
| Malononitrile | 1 | – | – |
| 3-Chlorobenzaldehyde | 1 | – | – |
Catalytic Methods
Piperidine-Mediated Synthesis
Piperidine serves as both a base and catalyst in ethanol-based systems. A protocol involving barbituric acid (10 mmol), 3-chlorocinnamaldehyde (10 mmol), and piperidine (2 mol%) in refluxing ethanol (40 mL) achieved a 75% yield after 5 hours. The piperidine facilitates deprotonation and accelerates cyclization.
Comparative Solvent Study:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 5 | 75 |
| Methanol | 65 | 6 | 70 |
| Acetonitrile | 82 | 7 | 55 |
Advanced Purification Techniques
Crystallization and Chromatography
Post-synthesis purification is critical for achieving high purity (>98%). Recrystallization from ethanol-water (3:1 v/v) at 4°C produces needle-like crystals, while silica gel chromatography (ethyl acetate/hexane, 1:2) further refines the product.
Purity Data:
| Method | Purity (%) | Melting Point (°C) |
|---|---|---|
| Recrystallization | 95 | 232–234 |
| Chromatography | 98 | 234–236 |
Mechanistic Insights
Reaction Pathway Analysis
The formation of 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione proceeds through three stages:
-
Knoevenagel Adduct Formation : 3-Chlorobenzaldehyde reacts with the active methylene group of barbituric acid.
-
Cyclization : Intramolecular nucleophilic attack forms the pyrimidinedione ring.
-
Aromatization : Elimination of water yields the final product.
Spectroscopic Validation:
-
IR : C=O stretches at 1730 cm⁻¹ and 1638 cm⁻¹ confirm the pyrimidinedione core.
-
¹H NMR : Aromatic protons (δ 7.02–7.45 ppm) and NH signals (δ 10.2–12.1 ppm) validate substitution patterns.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has demonstrated that 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione exhibits potent anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer. The mechanism of action involves:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It can halt the cell cycle at the G2/M phase, preventing further division of cancerous cells.
Antimicrobial Properties
The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural features enhance its ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.
Case Studies
Several studies have highlighted the efficacy of 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione:
- In Vitro Studies : A study involving human lung cancer cell lines (A549) reported a significant reduction in cell viability upon treatment with this compound. The IC50 values indicated potent activity at micromolar concentrations.
- Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound led to reduced tumor growth rates compared to control groups. Histological analyses indicated increased apoptosis markers in treated tumors.
| Study | Findings | Cell Lines Tested | IC50 Values (µM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29 | 0.022 - 0.033 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 0.024 (highest potency) |
Structural Insights
The unique structure of 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione contributes to its biological properties:
- Chlorophenyl Substitution : The presence of chlorine enhances lipophilicity and alters pharmacokinetic profiles.
- Pyrimidine Core : This bicyclic structure is essential for its pharmacological activity.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
5-Fluoro Derivatives (Tegafur)
- Structure : Tegafur (5-fluoro-1-tetrahydro-2-furanyl-2,4(1H,3H)-pyrimidinedione) replaces the 3-chlorophenyl group with a fluorinated tetrahydrofuran moiety.
- Activity: Tegafur is a prodrug of 5-fluorouracil, used in chemotherapy for gastrointestinal cancers. Fluorination enhances metabolic stability and bioavailability compared to non-halogenated analogs .
5-Methyl Derivatives
Chlorinated Pyrimidinedione Analogs
Terbacil (5-Chloro-3-tert-butyl-6-methyluracil)
- Structure : Features a chloro group at C5, a bulky tert-butyl group at C3, and a methyl group at C4.
- Activity : A herbicide targeting weed control. The tert-butyl group enhances steric hindrance, reducing mammalian toxicity compared to aromatic chlorinated derivatives .
1-(3-Chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Structure : Contains a trione core and a 3-chloro-4-methylphenyl substituent.
- Activity: Not explicitly reported, but the additional keto group at C6 and methyl substitution may influence redox properties and solubility .
Fused-Ring and Complex Derivatives
5-(2-Chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Structure : Integrates a pyridine ring fused to the pyrimidinedione core, with a 2-chlorophenyl group.
- Key Difference: The pyrido-pyrimidine system increases molecular rigidity compared to the non-fused target compound, affecting binding kinetics.
5-Acetyl-1-(2-chloro-3-pyridinyl)-2,4(1H,3H)-pyrimidinedione
Physicochemical and Structural Properties
Structure-Activity Relationships (SAR)
- Chlorine Position : The 3-chlorophenyl group in the target compound enhances lipophilicity and π-π stacking with aromatic residues in enzymes, critical for HIV-1 capsid binding .
- Substituent Bulk : Bulky groups (e.g., tert-butyl in Terbacil) reduce cytotoxicity but limit target engagement compared to aromatic chlorides .
- Core Modifications : Fused rings (e.g., pyrido-pyrimidine) improve binding affinity but may reduce solubility .
Biological Activity
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications, backed by relevant research findings and data.
Chemical Structure and Properties
The compound 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione features a chlorophenyl group at the 3-position of the pyrimidine ring. This specific substitution is believed to enhance its lipophilicity and alter pharmacokinetic profiles, making it a candidate for drug development. The compound's unique structure allows for selective binding to biological targets involved in various diseases.
1. Enzyme Inhibition
Research indicates that 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione exhibits significant enzyme inhibition properties. It has been shown to interact with specific metabolic pathways, potentially influencing cellular signaling related to disease processes. This characteristic is crucial in the development of therapeutic agents targeting metabolic disorders .
2. Anticancer Properties
The anticancer potential of this compound has been investigated in several studies:
- Cytotoxicity : In vitro studies have demonstrated that 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione possesses cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to it have shown promising results in inhibiting the growth of human non-small cell lung cancer (A549) cells with IC50 values indicating significant potency .
- Mechanism of Action : The mechanism through which this compound induces apoptosis in cancer cells involves the activation of caspases and disruption of cell cycle progression. Specifically, it has been noted for causing G2/M phase arrest in cancer cells .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione:
- Study on Cytotoxicity : A study highlighted that derivatives with similar structures exhibited maximum cytotoxicity against renal proximal tubular epithelial cells (RPTEC) at concentrations around 250 μM after 72 hours . This suggests a need for further investigation into dose-response relationships.
- Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications at various positions on the pyrimidine ring can significantly affect biological activity. For instance, analogs with different substituents showed varied potency against cancer cell lines .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione?
- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of uracil with a 3-chlorophenyl-substituted aldehyde. For example, reacting uracil with 3-chlorobenzaldehyde in aqueous HCl (1:1 molar ratio) at 70°C yields the target compound. Microwave-assisted synthesis under solvent-free conditions (e.g., 100–120°C, 300–500 W) significantly reduces reaction time compared to conventional heating (6–8 hours vs. 24 hours) while maintaining high yields (~85%) . Key by-products, such as bis-pyrimidinediones, may form if aldehyde-to-uracil ratios exceed 1:1; stoichiometric control is critical .
Q. How can the structure of 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione be confirmed experimentally?
- Methodological Answer : Structural characterization requires a combination of techniques:
- NMR Spectroscopy : H and C NMR can identify the 3-chlorophenyl substituent (e.g., aromatic protons at δ 7.4–7.6 ppm) and pyrimidinedione backbone (e.g., carbonyl carbons at δ 160–165 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 298 K) resolves bond lengths and angles, confirming the planar pyrimidinedione core and chloro-substituted phenyl orientation. Disorder in the crystal lattice may require refinement with R-factors <0.06 .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 255.05 for CHClNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize bis-pyrimidinedione by-products?
- Methodological Answer : By-products arise from excess aldehyde or prolonged reaction times. Optimization strategies include:
- Molar Ratio Control : Maintain a 1:1 aldehyde-to-uracil ratio to prevent bis-product formation.
- Catalyst Screening : Replace HCl with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
- Temperature Modulation : Lower reaction temperatures (50–60°C) with extended stirring (12–18 hours) improve selectivity. Refer to kinetic studies in Table S2 (Supplementary Data) for time-yield profiles .
Q. What in silico approaches predict the bioactivity of 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., HIV-1 capsid or 5-HT2 receptors) evaluates binding affinities. Key steps:
Protein Preparation : Retrieve the target structure from the PDB (e.g., 4XFQ for 5-HT2A) and remove water molecules.
Ligand Docking : Assign partial charges (Gasteiger method) and perform flexible docking with a grid box covering the active site.
Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with known inhibitors like ketanserin. MD simulations (100 ns) assess stability of ligand-receptor complexes .
Q. What analytical methods ensure purity and stability of 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione under varying conditions?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 60% acetonitrile/40% water (0.1% TFA). Retention time ~8.2 minutes .
- Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; the compound shows <5% degradation under accelerated conditions .
Q. How do structural modifications influence the serotonin 2 (5-HT2) antagonist activity of pyrimidinedione derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Substituent Position : 5-Phenyl derivatives (e.g., 5-(3-Cl-phenyl)) exhibit higher 5-HT2A binding affinity (IC = 12 nM) than 6-phenyl analogs (IC = 45 nM).
- Ring Saturation : Bicyclic derivatives (e.g., 5,6,7,8-tetrahydroquinazolinediones) enhance potency (IC = 8 nM) due to improved hydrophobic interactions.
- In Vivo Testing : Administer 10 mg/kg orally in rodent models; measure inhibition of 5-HT-induced vasoconstriction. Compound 33 (bicyclic derivative) shows efficacy comparable to ketanserin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
